molecular formula C14H13ClFNO B1597228 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone CAS No. 304685-89-0

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

Cat. No.: B1597228
CAS No.: 304685-89-0
M. Wt: 265.71 g/mol
InChI Key: QNHMSVXIWDSTEP-UHFFFAOYSA-N
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Description

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone (CAS 314245-33-5), commonly referred to as IU1, is a bioactive small molecule with a molecular formula of C₁₈H₂₁FN₂O and a molecular weight of 300.37 g/mol . IU1 is synthesized via condensation reactions involving substituted pyrrole precursors, as described in protocols for analogous compounds . It has a purity of ≥97% and is characterized by spectroscopic data (¹H/¹³C NMR, IR) and crystallographic refinement tools like SHELXL .

Properties

IUPAC Name

2-chloro-1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-9-7-13(14(18)8-15)10(2)17(9)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHMSVXIWDSTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364211
Record name 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304685-89-0
Record name 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone (CAS: 304685-89-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C14H13ClFNOC_{14}H_{13}ClFNO with a molecular weight of approximately 265.71 g/mol. The structure features a chloro group, a fluorophenyl moiety, and a pyrrole ring, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H13ClFNO
Molecular Weight265.71 g/mol
CAS Number304685-89-0
Purity≥ 95%

Antimicrobial Activity

Research has indicated that compounds containing pyrrole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a comparative study, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. In vitro studies using human cell lines revealed that while some pyrrole derivatives exhibited cytotoxic effects at high concentrations, this compound showed relatively low cytotoxicity at therapeutic concentrations .

Study on Antibacterial Properties

A recent study investigated the antibacterial efficacy of several pyrrole derivatives, including the target compound. The results indicated that this compound exhibited an MIC value comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interference with bacterial cell wall synthesis and disruption of cellular processes through inhibition of specific enzymes . Further studies are required to elucidate the exact pathways involved.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use in drug development due to its structural features that may confer biological activity. The presence of the pyrrole ring and the fluorophenyl group suggests possible interactions with biological targets.

Case Studies :

  • Antitumor Activity : Research indicates that derivatives of pyrrole compounds can exhibit antitumor properties. Studies have shown that modifications to the pyrrole structure can enhance cytotoxicity against various cancer cell lines .
Study FocusFindings
Antitumor EffectsEnhanced cytotoxicity in modified pyrrole derivatives
Mechanism of ActionPotential inhibition of cell proliferation pathways

Organic Synthesis

2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone serves as a valuable building block in the synthesis of more complex organic molecules. Its reactive chloro group allows for further functionalization, enabling the creation of diverse chemical entities.

Applications in Synthesis :

  • Building Block for Heterocycles : Used as a precursor for synthesizing other heterocyclic compounds which are essential in pharmaceuticals.
Reaction TypeExample Products
Nucleophilic SubstitutionVarious substituted pyrroles
Coupling ReactionsComplex organic frameworks

Materials Science

The compound's unique properties make it suitable for developing new materials, particularly in the area of organic electronics and photonic devices. Its ability to participate in π-stacking interactions can be advantageous for creating conductive polymers.

Research Insights :

  • Conductive Polymers : Investigations into the incorporation of this compound into polymer matrices have shown promise for enhancing electrical conductivity and thermal stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The core structure of IU1 consists of a 2,5-dimethylpyrrole ring substituted at the 3-position with a 2-chloroethanone group and at the 1-position with a 4-fluorophenyl moiety. Structural analogs vary in substituents on the phenyl ring or pyrrole system, influencing physicochemical and biological properties.

Table 1: Key Structural Analogs and Their Properties
Compound Name (CAS) Substituent(s) Molecular Formula Mol. Weight (g/mol) Key Properties/Applications References
IU1 (314245-33-5) 4-Fluorophenyl C₁₈H₂₁FN₂O 300.37 USP14 inhibitor; enhances proteasome activity
2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone (571159-05-2) 4-Chlorophenyl C₁₄H₁₃Cl₂NO 282.17 Hazardous (causes skin burns); 95% purity
2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (315710-85-1) 3-Fluorophenyl C₁₅H₁₄ClFNO 294.73 Potential altered USP14 binding; ZINC ID: ZINC00090191
2-Chloro-1-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (610274-28-7) 3,4-Dichlorophenyl C₁₄H₁₂Cl₃NO 316.61 Discontinued; higher halogen content
2-Chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (N/A) 3-Fluoro-4-methylphenyl C₁₆H₁₆ClFNO 308.76 High cost ($321/g); limited availability
2-Chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone (554442-53-4) 4-Methoxyphenethyl C₁₇H₂₀ClNO₂ 305.80 Increased hydrophobicity; untested bioactivity

Preparation Methods

Pyrrole Ring Formation

The pyrrole ring is commonly synthesized using the Paal-Knorr synthesis , a classical method involving the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions. This approach allows for the installation of the 2,5-dimethyl substitution pattern on the pyrrole ring:

  • Starting materials: 1,4-dicarbonyl compounds with appropriate methyl substitutions
  • Reagents: Ammonia or primary amines
  • Conditions: Acidic medium, typically at elevated temperatures

This step yields the 2,5-dimethylpyrrole intermediate, which serves as the scaffold for further functionalization.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent is introduced onto the nitrogen of the pyrrole ring via Friedel-Crafts alkylation or related nucleophilic substitution reactions:

  • Electrophile: 4-fluorobenzyl chloride or 4-fluorobenzyl bromide
  • Catalyst: Lewis acid such as aluminum chloride (AlCl3)
  • Solvent: Non-protic solvents like dichloromethane or chloroform
  • Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity

This step results in the formation of the N-(4-fluorobenzyl)-2,5-dimethylpyrrole intermediate.

Chlorination of the Ethanone Moiety

The final step involves chlorination of the ethanone side chain to introduce the chloro substituent:

  • Reagents: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)
  • Solvent: Anhydrous solvents such as dichloromethane or chloroform
  • Conditions: Reflux or room temperature depending on reagent and scale

This reaction converts the corresponding ethanone group into the 2-chloro-1-ethanone moiety, completing the synthesis of the target compound.

Summary Table of Preparation Steps

Step Reaction Type Starting Material/Intermediate Reagents/Catalysts Conditions Outcome/Intermediate
1 Paal-Knorr pyrrole synthesis 1,4-dicarbonyl compound Ammonia or primary amine Acidic medium, elevated temp 2,5-Dimethylpyrrole ring
2 N-Alkylation (Friedel-Crafts) 2,5-Dimethylpyrrole 4-Fluorobenzyl chloride, AlCl3 0 °C to RT, non-protic solvent N-(4-fluorobenzyl)-2,5-dimethylpyrrole
3 Chlorination N-(4-fluorobenzyl)-2,5-dimethylpyrrole ethanone Thionyl chloride or PCl5 Reflux or RT, anhydrous solvent 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

Research Findings and Optimization Notes

  • Reaction Yields: The Paal-Knorr synthesis step typically yields the pyrrole ring in moderate to high yields (60-85%) depending on the purity of starting materials and reaction time.
  • Selectivity: The N-alkylation step requires careful control of temperature and stoichiometry to avoid polyalkylation or side reactions.
  • Chlorination Efficiency: Use of thionyl chloride is preferred for cleaner conversion with fewer side products compared to phosphorus pentachloride.
  • Purification: Final products are purified by recrystallization or chromatographic methods (silica gel column chromatography) to achieve high purity suitable for research applications.
  • Scalability: The synthetic route is amenable to scale-up with optimization of reaction times and continuous flow techniques to improve throughput and reproducibility.

Comparative Analysis with Related Compounds

Compound Name Key Structural Difference Impact on Preparation
2-Chloro-1-[1-(4-chlorobenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Chlorobenzyl instead of fluorobenzyl Similar synthetic route; electronic effects may alter reaction rates
2-Chloro-1-[1-(4-methylbenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone Methylbenzyl substituent Alkylation step may require modified conditions due to less reactive electrophile

The presence of the fluorine atom in the 4-fluorophenyl group enhances the reactivity and biological activity of the compound, making the preparation slightly more sensitive to reaction conditions during alkylation and chlorination steps.

Q & A

Q. What are the critical steps for synthesizing 2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone with high purity?

Methodological Answer:

  • Synthetic Route : Begin with a Friedel-Crafts acylation or halogenation of the pyrrole core, followed by regioselective substitution at the ethanone position. Ensure anhydrous conditions to avoid hydrolysis of the chloroethanone group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water mixture) to isolate the product. Monitor purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
  • Analytical Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to verify absence of by-products like unreacted starting materials or dehalogenated derivatives .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for structure refinement. Key parameters:
    • R1 (convergence < 0.05) and wR2 (all data) for accuracy.
    • Validate using checkCIF/PLATON to resolve disorder or twinning issues .

Q. Which spectroscopic techniques are most reliable for characterizing the chloroethanone moiety?

Methodological Answer:

  • ¹H NMR : The chloroethanone group induces deshielding (~δ 4.5–5.0 ppm for adjacent CH₂) and splitting due to coupling with chlorine (²J ~6–8 Hz).
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and C-Cl bond (600–800 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peak at m/z 293.7 (C₁₄H₁₄ClFNO) with isotopic Cl pattern .

Advanced Questions

Q. How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data?

Methodological Answer:

  • DFT Optimization : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray bond lengths/angles. Adjust torsional parameters if deviations exceed 0.02 Å/2°.
  • Electron Density Maps : Use SHELXE to identify missing electron density (e.g., disordered solvent) or hydrogen bonding not captured in gas-phase calculations .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters to assess dynamic vs. static disorder in the crystal lattice .

Q. How does the 4-fluorophenyl substituent influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Steric Effects : The 2,5-dimethyl groups on the pyrrole ring hinder electrophilic substitution at the 3-position, directing reactions to the ethanone moiety.
  • Electronic Effects : The electron-withdrawing fluorine on the phenyl ring enhances the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions). Compare with analogs (e.g., 4-chlorophenyl derivatives) to quantify substituent effects via Hammett plots .

Q. What assay designs are optimal for evaluating this compound’s bioactivity as a USP14 inhibitor analog?

Methodological Answer:

  • Competitive Binding Assays : Use fluorescence-based Ub-AMC substrates to measure deubiquitinase (DUB) activity. Include IU1 (a known USP14 inhibitor) as a control to benchmark potency .
  • Cellular Assays : Treat HEK293T cells under proteotoxic stress (e.g., MG132) and monitor survival via MTT assay. Validate target engagement using siRNA knockdown of USP14 .

Q. How can researchers identify and mitigate impurities during scale-up synthesis?

Methodological Answer:

  • Common Impurities :
    • Dehalogenated Product : Detect via LC-MS (loss of 34.97 Da for Cl). Minimize by using inert atmospheres and avoiding protic solvents.
    • Diastereomers : Resolve via chiral HPLC (Chiralpak IA column, heptane/isopropanol).
  • Process Optimization : Implement DoE (Design of Experiments) to refine reaction time/temperature and reduce by-product formation .

Q. What orthogonal methods confirm the compound’s mechanism of action in proteasome modulation?

Methodological Answer:

  • Ubiquitin Chain Accumulation : Use Western blotting (anti-polyUb antibodies) to assess proteasome inhibition in cell lysates.
  • Thermal Shift Assay : Monitor USP14 thermal stability (ΔTm) via DSF (differential scanning fluorimetry) with SYPRO Orange dye. A ΔTm >2°C indicates direct binding .
  • X-ray Co-crystallization : Solve the USP14-compound complex structure to identify binding interactions (e.g., halogen bonding with active-site residues) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone
Reactant of Route 2
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2-Chloro-1-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

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